2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

Catalog No.
S12514695
CAS No.
477731-47-8
M.F
C13H10Cl2N2O3
M. Wt
313.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)ac...

CAS Number

477731-47-8

Product Name

2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide

IUPAC Name

2-(2,3-dichlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]acetamide

Molecular Formula

C13H10Cl2N2O3

Molecular Weight

313.13 g/mol

InChI

InChI=1S/C13H10Cl2N2O3/c14-10-4-1-5-11(13(10)15)20-8-12(18)17-16-7-9-3-2-6-19-9/h1-7H,8H2,(H,17,18)/b16-7+

InChI Key

VLTNKSUPQWWUDS-FRKPEAEDSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)NN=CC2=CC=CO2

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)OCC(=O)N/N=C/C2=CC=CO2

2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. Its structure features a furan ring, dichlorophenoxy moiety, and an acetohydrazide functional group, which contribute to its potential biological and chemical properties. The compound is characterized by its molecular formula C12H10Cl2N2O2C_{12}H_{10}Cl_2N_2O_2 and a molecular weight of approximately 303.13 g/mol.

Typical for hydrazides, including:

  • Condensation Reactions: It can react with aldehydes or ketones to form hydrazones. For example, the reaction with furan-2-aldehyde leads to the formation of N'-(furan-2-ylmethylene)acetohydrazide.
  • Acylation Reactions: The hydrazide functional group can undergo acylation, which may enhance its reactivity towards electrophiles.
  • Cyclization Reactions: The presence of the furan ring allows for cyclization reactions, potentially leading to the formation of more complex structures.

Research indicates that compounds similar to 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, indicating potential use as antibacterial agents.
  • Anticancer Activity: Studies have suggested that certain hydrazide derivatives possess cytotoxic effects against cancer cell lines, making them candidates for further pharmacological investigation.
  • Anti-inflammatory Effects: Compounds in this class may also exhibit anti-inflammatory properties, contributing to their therapeutic potential.

The synthesis of 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide typically involves several steps:

  • Formation of the Hydrazone: The initial step involves the reaction between furan-2-aldehyde and an appropriate hydrazine derivative (e.g., acetohydrazine) under acidic conditions to form a hydrazone.
    Furan 2 aldehyde+AcetohydrazineHydrazone\text{Furan 2 aldehyde}+\text{Acetohydrazine}\rightarrow \text{Hydrazone}
  • Chlorination: The introduction of the dichlorophenoxy group can be achieved through chlorination reactions using dichloroaniline derivatives.
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

The applications of 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide include:

  • Pharmaceutical Development: Due to its potential biological activities, it may serve as a lead compound in drug design for antimicrobial or anticancer therapies.
  • Agricultural Chemicals: Its structural characteristics may allow it to function as a pesticide or herbicide.
  • Chemical Research: It can be utilized in studies exploring new synthetic pathways or mechanisms of action in biological systems.

Interaction studies involving 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide focus on its binding affinity with various biological targets:

  • Enzyme Inhibition: Investigations into its ability to inhibit specific enzymes related to disease processes are ongoing.
  • Receptor Binding Studies: Assessing how well the compound interacts with cellular receptors can provide insight into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(2,3-Dichlorophenoxy)-N'-(furan-2-ylmethylene)acetohydrazide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
N'-(Furan-2-ylmethylene)-HydrazineFuran ring and hydrazineAntimicrobial
5-Acetylfuran-2-carboxylic acid hydrazideCarboxylic acid groupAnticancer
N'-(Furan-3-ylmethylene)-acetohydrazideDifferent furan positionAnti-inflammatory
4-Chloro-N'-(furan-2-ylmethylene)benzohydrazideBenzene ring additionAntimicrobial and anticancer

Each of these compounds exhibits unique properties based on their structural modifications and functional groups, contributing to their distinct biological activities and potential applications.

XLogP3

3.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

312.0068476 g/mol

Monoisotopic Mass

312.0068476 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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